2-Amino-3-Mercapto-Propionamide
Description
Historical Context and Research Evolution for Mercapto-Propionamide Scaffolds
The historical development of mercapto-propionamide scaffolds is not marked by a single discovery but rather an incremental understanding of the constituent functional groups. The early 20th century saw the elucidation of the structure and importance of amino acids, including cysteine, laying the groundwork for understanding the potential of their derivatives. Research into peptides and proteins further highlighted the crucial role of the cysteine moiety in forming disulfide bridges, essential for protein structure and function.
The evolution of research on mercapto-propionamide scaffolds can be broadly categorized into several phases:
Early Synthetic Explorations: Initial studies focused on the fundamental synthesis and reactivity of simple mercapto-amides, often as part of broader investigations into sulfur chemistry and amide bond formation.
Medicinal Chemistry Emergence: With the rise of medicinal chemistry, the mercapto-propionamide scaffold was incorporated into various molecules to explore its potential as a pharmacophore. The thiol group, in particular, was investigated for its ability to interact with biological targets, such as metalloenzymes.
Advancements in Peptide Chemistry: The development of solid-phase peptide synthesis revolutionized the use of amino acid derivatives. 2-Amino-3-mercapto-propionamide, as a protected cysteine analogue, became a crucial component in the synthesis of complex peptides and proteins.
Focus on Asymmetric Synthesis: The inherent chirality of this compound has made it a valuable starting material and ligand in asymmetric catalysis, a field that has seen exponential growth in recent decades.
Significance of the this compound Moiety in Chemical Biology and Organic Synthesis
The this compound moiety is a cornerstone in various facets of chemical biology and organic synthesis due to its unique structural and functional attributes.
In Organic Synthesis:
Chiral Building Block: As a derivative of a natural amino acid, it provides a readily available source of chirality. This is fundamental in asymmetric synthesis, where the goal is to produce enantiomerically pure compounds, a critical requirement for many pharmaceuticals.
Versatile Precursor: The three distinct functional groups—amine, thiol, and amide—can be selectively modified, allowing for the construction of complex molecular architectures. This versatility makes it a valuable precursor in the total synthesis of natural products and other target molecules.
Ligand in Asymmetric Catalysis: The nitrogen and sulfur atoms can coordinate to metal centers, making derivatives of this compound effective chiral ligands for a variety of metal-catalyzed asymmetric reactions. rsc.orgresearchgate.net These reactions are essential for the efficient synthesis of chiral molecules.
In Chemical Biology:
Peptide and Protein Chemistry: The moiety is central to the synthesis of peptides and proteins. The thiol group is particularly important for the formation of disulfide bonds, which dictate the three-dimensional structure and biological activity of many proteins. nih.gov Furthermore, the selective modification of the thiol group is a key strategy in chemical biology for introducing probes and labels into proteins.
Bioconjugation: The reactive thiol group is widely exploited in bioconjugation strategies. researchgate.netmdpi.com This involves linking the molecule to other biomolecules, such as proteins or nucleic acids, or to reporter molecules like fluorophores. These techniques are vital for studying biological processes and for the development of diagnostic and therapeutic agents.
Chemical Probes: Derivatives of this compound are used to design and synthesize chemical probes to study biological systems. acs.orgrsc.org For example, probes targeting specific enzymes can be developed by incorporating this scaffold, with the thiol group often playing a key role in binding to the active site.
Table 1: Key Applications of the this compound Moiety
| Field | Application | Key Features Utilized |
| Organic Synthesis | Chiral Pool Synthesis | Inherent Chirality |
| Asymmetric Catalysis | Coordination of N and S atoms to metals | |
| Total Synthesis | Versatility of functional groups | |
| Chemical Biology | Peptide Synthesis | Amine and thiol for peptide bond and disulfide formation |
| Bioconjugation | High reactivity of the thiol group | |
| Enzyme Inhibition | Interaction of the thiol with active sites | |
| Chemical Probes | Platform for attaching reporter groups |
Current Frontiers in Academic Research Pertaining to this compound Derivatives
Current research continues to expand the utility of this compound derivatives, pushing the boundaries of synthesis and application.
Development of Novel Synthetic Methodologies: Researchers are actively developing more efficient and selective methods for the synthesis and functionalization of this compound analogs. This includes the use of novel catalysts and reaction conditions to achieve transformations that were previously challenging. nih.govrsc.org
Bioorthogonal Chemistry: A significant area of research is the design of this compound derivatives for use in bioorthogonal chemistry. These are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The unique reactivity of the thiol group can be harnessed to develop highly specific labeling and imaging strategies in live cells.
Materials Science and Nanotechnology: The ability of the thiol group to bind to metal surfaces has led to the exploration of this compound derivatives in materials science. For instance, they can be used to functionalize nanoparticles for applications in drug delivery, diagnostics, and catalysis.
Design of Advanced Therapeutic Agents: The scaffold continues to be a key component in the design of new therapeutic agents. Research is focused on creating derivatives with enhanced potency, selectivity, and pharmacokinetic properties for a range of diseases, including cancer and infectious diseases. uobaghdad.edu.iqnih.gov The development of covalent inhibitors that form a permanent bond with their target, often through the thiol group, is a particularly active area of investigation. mdpi.com
Table 2: Emerging Research Areas for this compound Derivatives
| Research Frontier | Focus Area | Potential Impact |
| Synthetic Chemistry | Catalytic C-H Functionalization | More direct and efficient synthesis of complex derivatives. |
| Chemical Biology | Development of "Clickable" Probes | Real-time imaging of biological processes in living organisms. |
| Materials Science | Self-Assembled Monolayers on Gold | Creation of novel biosensors and electronic devices. |
| Medicinal Chemistry | Targeted Covalent Inhibitors | More potent and durable therapeutic effects. |
| Peptide-Drug Conjugates | Targeted delivery of cytotoxic agents to cancer cells. |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2OS/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H2,5,6)/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDNBEGNKOANMB-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)N)N)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 2 Amino 3 Mercapto Propionamide
Classical and Contemporary Approaches to 2-Amino-3-Mercapto-Propionamide Synthesis
The synthesis of this compound (cysteinamide) is fundamentally derived from its parent amino acid, cysteine. Methodologies have evolved to ensure high yield, purity, and stereochemical integrity.
Stereoselective Synthesis of Enantiomers and Diastereomers of this compound
The biological and chemical significance of stereoisomers drives the need for stereoselective synthetic routes. The most direct approach to producing enantiomerically pure L- or D-cysteinamide is to start with the corresponding enantiomer of cysteine.
One established method is a two-step esterification-ammonolysis process. For instance, L-cysteine can be converted to L-cysteinamide by first reacting it with an alcohol, such as methanol, in the presence of an acid catalyst to form the methyl ester. This intermediate is then subjected to ammonolysis, where treatment with ammonia (B1221849) displaces the methoxy (B1213986) group to form the final amide product. This method is scalable and preserves the stereochemistry of the starting material.
Another common approach involves the use of coupling reagents to directly form the amide from a protected cysteine. A carbodiimide-based method, for example, utilizes a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxyl group of a protected L-cysteine. The resulting activated intermediate readily reacts with ammonia to yield the desired cysteinamide (B1660309). Enzymatic routes have also been explored for the synthesis of cysteine enantiomers, which serve as the key precursors. The enzyme 3-chloro-D-alanine hydrogen chloride-lyase from Pseudomonas putida has been used to synthesize D-cysteine from 3-chloro-D-alanine and hydrogen sulfide (B99878), demonstrating a biocatalytic approach to obtaining the non-natural enantiomer. nih.gov
Table 1: Comparison of Stereoselective Synthesis Methods for Cysteinamide
| Method | Starting Material | Key Reagents | Intermediate | Description |
| Esterification-Ammonolysis | L-Cysteine or D-Cysteine | 1. Alcohol (e.g., Methanol), Acid (e.g., H₂SO₄) 2. Aqueous Ammonia | Cysteine Alkyl Ester | A two-step process where the carboxylic acid is first converted to an ester, which is subsequently converted to the amide with ammonia. |
| Carbodiimide-based Coupling | Protected L- or D-Cysteine | 1,1'-Carbonyldiimidazole (CDI), Ammonia | Imidazolide (B1226674) Intermediate | The carboxyl group is activated by CDI, followed by reaction with ammonia to form the amide bond directly. |
| Enzymatic Synthesis (Precursor) | 3-chloro-D-alanine | Hydrogen sulfide, 3-chloro-D-alanine hydrogen chloride-lyase | D-Cysteine | An enzymatic method to produce the D-cysteine precursor, which can then be converted to D-cysteinamide. nih.gov |
Functional Group Protection and Deprotection Strategies in this compound Synthesis
Given the nucleophilic nature of both the amino and thiol groups, selective protection is paramount in any synthetic sequence involving cysteinamide. The choice of protecting groups is dictated by the reaction conditions to be employed in subsequent steps, with orthogonality being a key consideration. ucl.ac.uk Orthogonal protecting groups can be removed under specific conditions without affecting other protecting groups present in the molecule. iris-biotech.de
Thiol Protection: The thiol group is highly susceptible to oxidation and alkylation. Common protecting groups include the trityl (Trt), acetamidomethyl (Acm), tert-butyl (tBu), and 4-methoxybenzyl (Mbzl) groups. bachem.com In Fmoc-based solid-phase peptide synthesis (SPPS), Trt is frequently used as it is cleaved by trifluoroacetic acid (TFA) during the final deprotection step. sigmaaldrich.com The Acm group is stable to TFA and requires treatment with reagents like mercury(II) acetate (B1210297) for removal, making it a useful orthogonal protecting group. bachem.comsigmaaldrich.com
Amino Protection: The amino group is typically protected with either a tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group. In Boc-based SPPS, the Nα-Boc group is removed with moderate acid (like TFA), while in Fmoc-based SPPS, the Nα-Fmoc group is removed with a base (like piperidine). bachem.com
Table 2: Common Protecting Groups in Cysteinamide Synthesis
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions | Notes |
| Thiol (-SH) | Trityl | Trt | Trifluoroacetic Acid (TFA) | Commonly used in Fmoc-SPPS; acid-labile. bachem.comsigmaaldrich.com |
| Thiol (-SH) | Acetamidomethyl | Acm | Mercury(II) acetate or Silver trifluoromethanesulfonate | Stable to acidolysis; provides orthogonality. bachem.comsigmaaldrich.com |
| Thiol (-SH) | 4-Methoxybenzyl | Mbzl | Strong acids (e.g., HF) | More stable to acid than Trt; used in Boc-SPPS. bachem.com |
| Thiol (-SH) | tert-Butylsulfenyl | StBu | Reduction with thiols (e.g., DTT) | Base and acid stable. bachem.com |
| Amino (-NH₂) | tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Standard protecting group for Boc-SPPS. bachem.com |
| Amino (-NH₂) | 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine | Standard protecting group for Fmoc-SPPS. bachem.com |
Amide Bond Formation Techniques for this compound Derivatives
Creating derivatives of cysteinamide often involves forming a new amide bond at the N-terminus. This requires the coupling of a carboxylic acid to the free amino group of a suitably protected cysteinamide. The reaction is facilitated by coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions such as racemization. nih.gov Other powerful activating agents include phosphonium (B103445) salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govresearchgate.net A protocol using EDC and 4-Dimethylaminopyridine (DMAP) with a catalytic amount of HOBt has been shown to be effective for coupling even electron-deficient amines. nih.gov
Table 3: Selected Reagents for N-Terminal Amide Bond Formation
| Reagent Class | Example Reagent | Abbreviation | Typical Use |
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | General purpose coupling, often with HOBt to suppress side reactions. nih.gov |
| Uronium Salts | HATU | HATU | Highly efficient coupling, especially for sterically hindered amino acids. nih.gov |
| Imidazoles | 1,1'-Carbonyldiimidazole | CDI | Forms an activated imidazolide intermediate for coupling. |
| Thioacid Activation | Nitrosation (e.g., with t-BuONO) | N/A | A novel method where a thioacid is activated via an S-nitroso intermediate for rapid amide formation. nih.gov |
Advanced Synthetic Modifications of the this compound Core
The unique reactivity of the thiol and amino groups allows for extensive modification of the cysteinamide scaffold, leading to a diverse array of analogues with tailored properties.
Modification of the Thiol Group in this compound Analogues (e.g., S-Alkylation, Disulfide Formation)
The nucleophilic thiol group is a primary site for synthetic modification.
S-Alkylation: This reaction involves the covalent attachment of an alkyl group to the sulfur atom, typically through reaction with an alkyl halide or another suitable electrophile. nih.gov This modification is crucial for introducing probes, altering solubility, or blocking the thiol from participating in disulfide bonding. creative-proteomics.com Reagents like iodoacetamide, acrylamide, and 4-vinylpyridine (B31050) are commonly used for S-alkylation. rockefeller.edunih.gov A contemporary, green chemistry approach utilizes thianthenium salts as the alkyl source in a continuous flow reactor, allowing for rapid and efficient alkylation under mild, metal-free conditions. rsc.org
Disulfide Formation: The oxidation of two thiol groups to form a disulfide bond (-S-S-) is a cornerstone of peptide and protein chemistry. This can occur intermolecularly, linking two cysteinamide-containing molecules, or intramolecularly to form a cyclic derivative. Oxidation can be achieved with various reagents, such as hydrogen peroxide (H₂O₂), or simply through air oxidation, which is often pH-dependent and favored under slightly alkaline conditions. The process of disulfide bond formation often proceeds via a thiol-disulfide exchange mechanism, which can be catalyzed by protein disulfide isomerases in biological systems. nih.gov
Table 4: Reagents for Thiol Group Modification
| Modification Type | Reagent Example | Reaction | Application |
| S-Alkylation | Iodoacetamide | R-SH + ICH₂CONH₂ → R-S-CH₂CONH₂ | Capping of thiol groups to prevent disulfide formation. creative-proteomics.comrockefeller.edu |
| S-Alkylation | Acrylamide | R-SH + CH₂=CHCONH₂ → R-S-CH₂CH₂CONH₂ | Cysteine modification for peptide mapping and analysis. rockefeller.edu |
| S-Alkylation | Thianthenium salts | R-SH + [Alkyl-Thianthrene]⁺ → R-S-Alkyl | Green, continuous flow synthesis of S-alkylated peptides. rsc.org |
| Disulfide Formation | Hydrogen Peroxide (H₂O₂) / Air | 2 R-SH + [O] → R-S-S-R + H₂O | Formation of dimers or cyclic peptide structures. |
Derivatization at the Amino and Amide Nitrogen Centers of this compound
While the thiol group is a major site of derivatization, the nitrogen centers also offer opportunities for modification.
Derivatization at the Amino Center: The primary α-amino group is readily modified, most commonly through N-acylation. This reaction forms a new amide bond and is a fundamental step in peptide synthesis. The reaction typically involves treating the amine with an acylating agent like an acyl chloride or acetic anhydride (B1165640), often under basic conditions (e.g., Schotten-Baumann reaction). nih.govscite.ai This allows for the introduction of a wide variety of functional groups to the N-terminus.
Derivatization at the Amide Nitrogen: Direct chemical modification of the amide nitrogen (-CONH₂) is synthetically more challenging than derivatization at the α-amino or thiol positions due to the lower nucleophilicity of the amide nitrogen. While enzymatic modifications at such positions are known, general chemical methods are less common and often require harsh conditions or specialized reagents. Therefore, most derivatization strategies for the cysteinamide core focus on the more reactive α-amino and thiol centers.
Compound Reference Table
Strategic Incorporation of this compound into Peptide and Peptidomimetic Structures
The incorporation of this compound into peptide chains provides a unique set of chemical properties that can be exploited for various applications, from creating novel biomaterials to developing therapeutic agents. The presence of the C-terminal amide and the pendant thiol group distinguishes it from its carboxylic acid counterpart, L-cysteine, offering different avenues for chemical manipulation and molecular assembly.
Standard solid-phase peptide synthesis (SPPS) protocols can be adapted to incorporate this compound. The primary amine of the molecule allows for its coupling to a growing peptide chain that is anchored to a solid support. The thiol group, however, requires a suitable protecting group, such as a trityl (Trt) or acetamidomethyl (Acm) group, to prevent unwanted side reactions during the synthesis.
One of the most powerful strategies for peptide and protein synthesis is Native Chemical Ligation (NCL). This technique involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond. While this compound itself does not possess the N-terminal cysteine required for the canonical NCL reaction, its structure is highly relevant to related ligation technologies. For instance, peptides terminating in a C-terminal this compound can be synthesized and subsequently modified at the thiol group for conjugation to other molecules or surfaces.
The strategic placement of this compound within a peptide sequence can influence the peptide's secondary structure and its ability to interact with biological targets. The amide group can participate in hydrogen bonding networks, potentially stabilizing helical or sheet conformations. The thiol group, once deprotected, is a potent nucleophile and can be used for site-specific labeling with fluorophores, cross-linking agents, or drug molecules.
Furthermore, the use of this compound can be advantageous in the synthesis of peptide-based hydrogels. The thiol groups of multiple peptide strands can be oxidized to form disulfide bonds, leading to the formation of a cross-linked hydrogel network. The properties of these hydrogels can be tuned by controlling the density of the incorporated this compound residues.
| Strategy | Description | Potential Application |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids, including a protected form of this compound, to a growing peptide chain on a solid support. | Synthesis of peptides containing this compound at specific positions. |
| Thiol-based Conjugation | Post-synthetic modification of the deprotected thiol group with various chemical entities. | Site-specific labeling, drug conjugation, surface immobilization. |
| Disulfide Bond Formation | Oxidation of thiol groups to form disulfide bridges, either intramolecularly or intermolecularly. | Stabilization of peptide structure, formation of peptide dimers or multimers, hydrogel formation. |
Chemoenzymatic and Biocatalytic Pathways for this compound and Related Compounds
The demand for greener and more efficient synthetic methods has spurred interest in chemoenzymatic and biocatalytic approaches for producing amino acids and their derivatives. While the direct enzymatic synthesis of this compound is not extensively documented, the well-established enzymatic routes to L-cysteine provide a strong foundation for developing such pathways. google.com
Enzymes such as cysteine synthases and serine sulfhydrases are pivotal in the biological synthesis of L-cysteine. google.comnih.gov These enzymes catalyze the reaction of O-acetylserine or serine with a sulfide source to produce L-cysteine. A potential chemoenzymatic strategy for this compound could involve the enzymatic synthesis of L-cysteine, followed by a chemical amidation step.
Alternatively, directed evolution and protein engineering techniques could be employed to modify the substrate specificity of existing enzymes to directly accept a substrate that would yield the amide product. For example, an aminotransferase or a related enzyme could potentially be engineered to act on a precursor molecule, leading to the formation of this compound.
Biocatalysis also offers a route to various cysteine derivatives that can be considered related to this compound. For instance, enzymes can be used to synthesize L-cysteine derivatives with different sulfur-containing functional groups. nih.gov These enzymatic systems have been shown to be applicable to the synthesis of a series of L-cysteine derivatives, including L-cystine and S-sulfo-L-cysteine. nih.gov
The application of enzymes in the synthesis of peptide precursors is also a growing field. For example, some enzymes can catalyze the formation of peptide bonds, which could be harnessed for the incorporation of this compound into a dipeptide or a larger peptide fragment. This approach would offer high stereoselectivity and mild reaction conditions compared to purely chemical methods.
| Enzyme Class | Potential Role in Synthesis | Example of Natural Reaction |
| Cysteine Synthase | Synthesis of the L-cysteine backbone from O-acetylserine and sulfide. nih.gov | O-acetyl-L-serine + S²⁻ → L-cysteine + acetate |
| Serine Sulfhydrase | Synthesis of the L-cysteine backbone from serine and sulfide. google.com | L-serine + H₂S → L-cysteine + H₂O |
| Amidase/Lipase | Chemical or enzymatic amidation of the L-cysteine carboxyl group. | R-COOH + NH₃ → R-CONH₂ + H₂O |
| Transaminase | Potential for direct amination of a keto-acid precursor. | α-keto acid + amino donor → amino acid + α-keto acid |
Computational and Theoretical Investigations of 2 Amino 3 Mercapto Propionamide
Quantum Chemical Studies of 2-Amino-3-Mercapto-Propionamide
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural characteristics of molecules in their ground state. These ab initio calculations solve approximations of the Schrödinger equation to determine molecular properties from first principles.
The electronic properties of a molecule govern its reactivity and interactions. Quantum chemical calculations are used to determine the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability. For molecules like this compound, the HOMO is typically associated with electron-rich regions such as the sulfur or nitrogen atoms, while the LUMO is centered on electron-deficient sites. DFT calculations using functionals like B3LYP are commonly employed to compute these orbital energies. nih.govnih.gov
Charge Distribution: The distribution of electron density across the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps, which highlight electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. Atomic charges, such as those derived from Mulliken population analysis, provide a quantitative measure of the partial charge on each atom, revealing the polar nature of bonds like C=O, N-H, and S-H. researchgate.netbiorxiv.org
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Energy of the outermost electron orbital; indicates propensity to donate electrons. |
| LUMO Energy | ~ -0.5 eV | Energy of the lowest empty orbital; indicates propensity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 6.0 eV | Indicates chemical stability and resistance to electronic excitation. |
| Mulliken Charge on Sulfur (S) | ~ -0.1 to -0.2 e | Indicates the nucleophilic character of the thiol group. |
| Mulliken Charge on Amide Oxygen (O) | ~ -0.5 to -0.6 e | Highlights the strong electronegativity and hydrogen bond accepting capability. |
Due to the presence of multiple single bonds, this compound can exist in numerous spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them.
Theoretical studies on closely related molecules, such as N-acetyl-l-cysteine-N-methylamide, have shown a highly complex potential energy hypersurface (PEHS). acs.orgnih.gov Exploring this surface computationally involves systematically rotating the key dihedral angles:
φ (phi): C'-N-Cα-C'
ψ (psi): N-Cα-C'-N
χ1 (chi1): N-Cα-Cβ-S
χ2 (chi2): Cα-Cβ-S-H
By performing geometry optimizations at various levels of theory, such as Hartree-Fock (RHF) and DFT (e.g., B3LYP/6-31G(d)), researchers can locate dozens of stable conformers. acs.orgnih.gov The relative stability of these conformers is determined by a delicate balance of intramolecular hydrogen bonds, steric repulsion, and dipole interactions. For instance, conformations allowing for a hydrogen bond between the amide N-H and the sulfur atom, or between the thiol S-H and the carbonyl oxygen, are often among the most stable. u-szeged.hu The results of such an analysis can reveal the most likely shapes the molecule will adopt under given conditions. nih.gov
| Conformer Type | Approx. Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Key Stabilizing Interactions |
|---|---|---|---|
| β-strand (C5) | (-150°, +150°) | 0.00 (Reference) | Extended backbone, minimal steric hindrance. |
| Inverse γ-turn (C7eq) | (-80°, +70°) | ~ 0.5 - 1.0 | Intramolecular H-bond between C=O(i) and N-H(i+1). |
| α-helical (αR) | (-70°, -40°) | ~ 2.0 - 3.0 | Common in helical secondary structures. |
Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can aid in the interpretation of experimental data.
Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to the molecule's normal modes. researchgate.net These theoretical frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, show good agreement with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This allows for the precise assignment of spectral bands to specific molecular motions, such as the Amide I band (primarily C=O stretching), N-H stretching, and the characteristic S-H stretching vibration.
NMR Shielding: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting NMR isotropic shielding constants. nih.gov These values can be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). Such calculations can predict ¹H, ¹³C, and ¹⁵N chemical shifts, providing insights into how the electronic environment around each nucleus is affected by the molecular conformation. nih.gov For cysteine-containing molecules, the ¹³C chemical shift of the β-carbon (Cβ) is known to be particularly sensitive to the local conformation and the protonation state of the thiol group. nih.gov
| Spectroscopic Parameter | Functional Group/Atom | Predicted Value |
|---|---|---|
| Vibrational Frequency (cm⁻¹) | N-H Stretch (Amide) | ~3400-3500 |
| Vibrational Frequency (cm⁻¹) | S-H Stretch (Thiol) | ~2550-2600 |
| Vibrational Frequency (cm⁻¹) | C=O Stretch (Amide I) | ~1680-1700 |
| ¹³C NMR Chemical Shift (ppm) | Carbonyl (C=O) | ~170-175 |
| ¹³C NMR Chemical Shift (ppm) | α-Carbon (Cα) | ~55-60 |
| ¹³C NMR Chemical Shift (ppm) | β-Carbon (Cβ) | ~25-30 |
Molecular Dynamics Simulations and Solvent Effects on this compound
While quantum chemical studies examine static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time, including its flexibility and interactions with its environment, such as a solvent. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system. nih.gov
MD simulations are ideal for exploring how the conformational preferences of this compound are influenced by a solvent. A simulation typically involves placing one or more solute molecules in a box of solvent molecules (e.g., water) and tracking the atomic trajectories over nanoseconds or microseconds.
In an aqueous environment, the molecule's dynamics are governed by hydrogen bonding with water and the hydrophobic effect. Water molecules can act as both hydrogen bond donors and acceptors, competing with and mediating the intramolecular hydrogen bonds that stabilize certain conformers in the gas phase. researchgate.net The stability of different conformations can be analyzed by monitoring the evolution of dihedral angles and calculating the root-mean-square deviation (RMSD) from initial structures. Such simulations can reveal which conformers are most populated in solution and the timescales for transitions between them.
The presence of a solvent, particularly a polar one like water, can significantly perturb the electronic structure and geometry of a solute molecule. The constant interactions with solvent molecules can polarize the electron density of the solute.
This solvent-induced perturbation can be observed in several ways:
Dipole Moment: The molecular dipole moment of this compound is expected to be significantly larger in water than in the gas phase due to the polarization effect of the surrounding water molecules.
Geometric Parameters: Bond lengths and angles can be subtly altered. For example, the C=O bond might lengthen slightly in water due to hydrogen bonding at the oxygen atom, which weakens the double bond character.
Electronic Properties: Solvation can alter the HOMO and LUMO energy levels. Generally, polar solvents tend to stabilize both orbitals, but the effect might be different for each, leading to a change in the HOMO-LUMO gap. researchgate.net
| Property | In Gas Phase (Vacuum) | In Aqueous Solution | Reason for Change |
|---|---|---|---|
| Dipole Moment | ~ 2-3 Debye | ~ 4-6 Debye | Polarization of electron density by polar water molecules. |
| C=O Bond Length | ~ 1.22 Å | ~ 1.23 Å | Hydrogen bonding to the carbonyl oxygen weakens the bond. |
| Conformational Preference | Favors compact, internally H-bonded structures. | Favors more extended structures that can H-bond with water. | Competition between intra- and intermolecular hydrogen bonds. |
In Silico Modeling of Molecular Interactions Involving this compound and Its Analogues
Computational and theoretical investigations play a pivotal role in elucidating the molecular interactions of this compound and its analogues. These in silico approaches provide valuable insights into the structural and electronic properties that govern their biological activities, guiding the rational design of new derivatives with enhanced potency and selectivity.
Docking Studies with Biological Macromolecules (e.g., Enzymes, Receptors)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of this compound and its analogues, docking studies are instrumental in identifying potential biological targets and understanding the molecular basis of their interactions.
Research on cysteine-based derivatives, which share structural similarities with this compound, has demonstrated the utility of this approach. For instance, docking studies of cysteine-based sulphonamide derivatives have been performed against microbial enzymes to explore their potential as antimicrobial agents. nih.govresearchgate.net The primary targets in these studies were E. coli DNA gyrase B and urate oxidase from Aspergillus flavus. nih.gov
The binding affinities of these cysteine derivatives, calculated as binding energy (kcal/mol), indicate the stability of the ligand-protein complex. A lower binding energy corresponds to a more stable complex. For example, a synthesized carboxamide derivative of a cysteine-based sulphonamide showed a significant binding affinity for the target enzymes. nih.gov In silico analyses have revealed that certain cysteine-based compounds exhibit binding affinities comparable to or even better than standard drugs like penicillin and ketoconazole. nih.govresearchgate.net
Interactive Data Table: Molecular Docking of Cysteine-Based Sulphonamide Derivatives
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Cysteine-based sulphonamide (3) | E. coli DNA gyrase B | -10.95 |
| Penicillin (Standard) | E. coli DNA gyrase B | -10.89 |
| Cysteine-based sulphonamide (3) | Urate Oxidase | -10.07 |
| N-acetylated sulphamoyl carboxylic acid (4) | Urate Oxidase | -10.62 |
This table is based on data from a study on cysteine-based sulphonamide derivatives, which serve as analogues for this compound. nih.govresearchgate.net
These docking studies suggest that the amino, mercapto, and propionamide moieties of this compound and its analogues are crucial for their interaction with biological macromolecules. The specific orientation and interactions within the active site of an enzyme or the binding pocket of a receptor determine the compound's biological effect.
Ligand-Protein Binding Mechanisms and Interaction Hotspots
The binding of this compound and its analogues to biological macromolecules is governed by a variety of non-covalent interactions. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, dictate the specificity and affinity of the ligand for its target. mdpi.com
The thiol group of the cysteine residue is a key interaction hotspot. nih.gov It can act as a hydrogen bond donor or acceptor and can also participate in coordination with metal ions in metalloproteins. The nucleophilic nature of the thiol group also allows for the formation of covalent bonds with specific residues in the protein target, leading to irreversible inhibition. nih.govmdpi.com
The amide group of the propionamide moiety is also critical for binding. It can form hydrogen bonds with backbone or side-chain residues of the protein, further stabilizing the ligand-protein complex. The amino group can exist in a protonated state, allowing for electrostatic interactions with negatively charged residues such as aspartate or glutamate (B1630785) in the binding site. nih.gov
Computational models indicate that the interaction hotspots for cysteine-based derivatives involve key amino acid residues within the active site of the target protein. mdpi.com For example, in the case of microbial enzymes, interactions with residues such as His150, Asn154, and Ser201 have been observed. mdpi.com These interactions often involve the formation of hydrogen bonds, with water molecules sometimes acting as bridging entities. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov QSAR models are valuable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that influence biological response. frontiersin.org
For derivatives of this compound, QSAR studies can be employed to correlate various molecular descriptors with their observed biological activities. These descriptors can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and frontier orbital energies (HOMO and LUMO).
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol and water) being a common descriptor. nih.gov
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.
A typical QSAR study involves the following steps:
Data Set Selection: A series of this compound derivatives with experimentally determined biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. frontiersin.orgnih.gov
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques to ensure its robustness and reliability. frontiersin.org
For instance, in QSAR studies of other amide derivatives, models have been developed to predict their inhibitory effects on enzymes like xanthine oxidase. frontiersin.org These models often reveal that a combination of electronic, steric, and hydrophobic properties governs the activity of the compounds. Similarly, QSAR analyses of benzimidazole derivatives, which can be considered structural analogues, have shown that lipophilicity can have a parabolic relationship with biological activity. nih.gov
By applying QSAR modeling to this compound derivatives, researchers can gain a deeper understanding of the structure-activity relationships, enabling the in silico design and prioritization of new compounds with improved therapeutic potential.
Biochemical and Mechanistic Studies of 2 Amino 3 Mercapto Propionamide and Its Analogues
Enzyme Interaction and Inhibition Mechanisms of 2-Amino-3-Mercapto-Propionamide Derivatives
Derivatives of this compound, which are characterized by a core structure containing a thiol group, have been the subject of extensive research due to their potential as enzyme inhibitors. The thiol moiety is a key feature, enabling these compounds to interact with and modulate the activity of a variety of enzymes, particularly those that are thiol-dependent or contain metal ions in their active sites. nih.gov
Thiol-Dependent Enzyme Modulation
The thiol group of these derivatives is crucial for their interaction with a range of enzymes, leading to modulation of their catalytic functions. This interaction is often predicated on the nucleophilic nature of the thiol, which can engage in various binding modes within an enzyme's active site.
Cysteine Ligase MshC:
MshC is an essential enzyme in the biosynthesis of mycothiol, a key antioxidant in Mycobacterium tuberculosis. nih.gov The inhibition of MshC is considered a promising strategy for the development of new anti-tuberculosis drugs. nih.govresearchgate.net Cysteine ligase MshC catalyzes the ATP-dependent condensation of L-cysteine with 1-O-(2-amino-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol (GlcN-Ins) to form L-Cys-GlcN-Ins. researchgate.net
Studies have explored cysteinyl-sulfonamides as inhibitors of MshC. nih.govresearchgate.net These compounds, which mimic the natural substrate L-cysteine, have been shown to bind to the catalytic site of MshC. researchgate.net Crystallographic studies have revealed that these inhibitors induce significant conformational changes in the enzyme's active site, particularly affecting the KMSKS loop. researchgate.net The binding of these inhibitors is influenced by the redox state, and the presence of a reducing agent like tris-(2-carboxyethyl)phosphine (TCEP) can be necessary to prevent the oxidation of the thiol group to a disulfide, which may not fit into the active site. nih.gov
Metallo-β-Lactamases (MBLs):
The rise of antibiotic resistance, particularly due to the production of metallo-β-lactamases (MBLs) by Gram-negative bacteria, poses a significant threat to public health. nih.gov MBLs inactivate β-lactam antibiotics, and currently, there are no clinically approved MBL inhibitors. nih.gov
Derivatives of mercaptopropionamide have been designed and synthesized as potent inhibitors of MBLs, such as New Delhi Metallo-β-lactamase 1 (NDM-1). nih.gov These compounds, developed from the lead compound captopril, have demonstrated significantly more potent inhibitory activity against NDM-1 than the parent compound, with some exhibiting IC50 values in the submicromolar range. nih.gov For instance, certain derivatives showed excellent NDM-1 inhibitory activities with IC50 values of 0.10 and 0.12 μM. nih.gov Furthermore, these inhibitors can act synergistically with antibiotics like meropenem (B701) against NDM-1-producing strains. nih.gov The inhibitory mechanism involves the interaction of the thiol group with the zinc ions in the active site of the MBLs. nih.gov This interaction is a common feature for inhibitors of different MBL subclasses (B1, B2, and B3). nih.gov
Angiotensin-Converting Enzyme (ACE):
ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. youtube.com Thiol-containing compounds have been identified as potent inhibitors of ACE. nih.govwikipedia.org The prototypical example is captopril, the first orally active ACE inhibitor discovered. wikipedia.org The mechanism of action involves the thiol moiety of the inhibitor binding to the zinc ion in the active site of ACE, thereby blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II. youtube.comwikipedia.org
Research has also focused on developing thiol-based inhibitors for Angiotensin-Converting Enzyme 2 (ACE2), which also plays a role in the RAS. nih.govnih.gov Modifications to the structure of these thiol-based inhibitors have led to the discovery of compounds with high potency and selectivity for ACE2 over ACE. nih.govnih.gov
Carbonic Anhydrases (CAs):
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.comnih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications, for instance, in the treatment of glaucoma. wikipedia.orgacs.org
While sulfonamides are the most common class of CA inhibitors, compounds containing thiol groups have also been investigated. nih.govacs.org Some thiol-containing compounds act as prodrugs that are cleaved by the esterase activity of CA II, with the resulting thiol product binding to the active site zinc ion. acs.org The inhibition mechanism involves the direct coordination of the thiol group to the zinc ion. acs.org
Sirtuins:
Sirtuins are a class of NAD+-dependent deacylases that regulate various cellular processes. nih.govmdpi.commnba-journal.com Their activity can be modulated by post-translational modifications, including those resulting from oxidative stress. mdpi.com The activity of certain sirtuins, such as SIRT1, SIRT2, and SIRT6, can be inhibited by S-nitrosation of cysteine residues within their zinc-tetrathiolate motifs. nih.gov This modification is reversible with thiol-based reductants, suggesting a potential regulatory mechanism. nih.gov While direct inhibition by this compound itself is not extensively documented, the sensitivity of sirtuins to thiol-based modifications highlights a potential avenue for modulation by related compounds. nih.govnih.gov
Kinetics of Enzyme Inhibition by this compound Analogues
The study of enzyme kinetics provides valuable insights into the mechanism and potency of inhibitors. For analogues of this compound, kinetic analyses have been crucial in characterizing their inhibitory effects.
For instance, in the inhibition of MBLs, kinetic studies have determined the IC50 values of various mercaptopropionamide derivatives, revealing their high potency. nih.gov Similarly, for ACE inhibitors, kinetic parameters such as the apparent inhibition constant (Ki App) have been used to quantify their inhibitory strength. nih.gov
The inhibition of carbonic anhydrase II by a thioxolone-based prodrug demonstrated time-dependent inhibition, which was investigated using Michaelis-Menten kinetics of esterase cleavage. acs.org For sirtuins, kinetic analysis helped to elucidate the mechanism of action of activating compounds, showing that they can increase the enzyme's deacetylase activity by lowering the KM for the acetylated substrate. mdpi.com
The provided table summarizes the inhibitory activities of selected this compound analogues against various enzymes.
| Derivative/Analogue | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |
| Compound 14a | New Delhi Metallo-β-Lactamase 1 (NDM-1) | IC50 = 0.10 μM | nih.gov |
| Compound 14m | New Delhi Metallo-β-Lactamase 1 (NDM-1) | IC50 = 0.12 μM | nih.gov |
| Thiol acid 1a | Angiotensin-Converting Enzyme 2 (ACE2) | Ki App = 86 nM | nih.gov |
| Cysteinyl-sulfonamide 1 | Cysteine Ligase MshC | EC50 = 219 µM | nih.govresearchgate.net |
| Cysteinyl-sulfonamide 2 | Cysteine Ligase MshC | EC50 = 231 µM | nih.govresearchgate.net |
| 2-mercaptomethyl thiazolidines (MMTZs) | Metallo-β-lactamase Sfh-I | Ki = 0.16 μM | nih.gov |
Involvement of this compound in Biochemical Pathways (in vitro)
In vitro studies have shed light on the potential roles of this compound and its analogues in fundamental biochemical processes, particularly those related to redox balance and protein modification.
Role in Redox Homeostasis and Thiol-Disulfide Exchange Reactions
The thiol group is a key player in maintaining cellular redox homeostasis through its participation in thiol-disulfide exchange reactions. researchgate.netresearchgate.net These reactions involve the nucleophilic attack of a thiolate anion on a disulfide bond, resulting in the formation of a new disulfide and a new thiol. nih.govharvard.edu This process is fundamental to the function of many proteins and enzymes whose activity is regulated by the redox state of their cysteine residues. nih.gov
This compound, being a thiol-containing compound, can theoretically participate in such exchange reactions. researchgate.net In vitro, thiol compounds can influence the redox state of a system. For example, the addition of reducing agents like dithiothreitol (B142953) (DTT) is a common practice in in vitro enzyme assays to maintain the reduced state of cysteine residues and prevent unwanted oxidation. nih.gov The kinetics of thiol-disulfide exchange are influenced by factors such as the pKa of the thiol group and the local environment. nih.gov
The ability of thiol-containing molecules to modulate the redox state is critical for the activity of certain enzymes. mdpi.com For instance, the activity of some plant β-carbonic anhydrases is regulated by the redox state of their cysteine residues, which can form disulfide bonds. mdpi.com Similarly, the activity of sirtuins can be modulated by the redox state of their cysteine-rich zinc-binding domains. nih.gov
Chemical Biology Applications: Protein Labeling and Conjugation via Bioorthogonal Chemistry
The unique reactivity of the thiol group makes it a valuable tool in chemical biology for protein labeling and conjugation. nih.govresearchgate.net Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. pitt.edu While this compound itself is a natural amino acid derivative, the principles of its reactivity are harnessed in bioorthogonal labeling strategies.
One common approach involves the site-specific incorporation of non-canonical amino acids with unique reactive handles into proteins. nih.gov This allows for the precise attachment of probes, such as fluorophores or drugs. mdpi.com The thiol group of cysteine is a frequently targeted residue for such modifications due to its high nucleophilicity and relatively low abundance on protein surfaces. researchgate.netmdpi.com
Furthermore, conjugation of bioactive molecules to amino acids or peptides can enhance their therapeutic properties. nih.gov For example, attaching a thiol-containing moiety can create a "thiol switch" that is sensitive to the cellular redox environment, potentially allowing for controlled drug release. researchgate.netchemrxiv.org Three-component modification strategies using mercaptobenzaldehyde derivatives have also been developed for the chemoselective labeling of primary amines on proteins under biocompatible conditions. nsf.gov
Investigation of Metabolic Transformations (excluding in vivo human metabolism)
The metabolic fate of this compound, a cysteine analogue, can be inferred from studies on similar molecules, particularly L-cysteine, in various biological systems outside of human in vivo metabolism. These investigations reveal a range of biotransformation pathways, primarily involving enzymatic modifications of its key functional groups.
In the enteric protozoan parasite Entamoeba histolytica, L-cysteine undergoes rapid and extensive metabolism. nih.gov Stable-isotope labeling studies have shown that L-cysteine is not only oxidized to L-cystine but is also converted into several other metabolites. nih.gov A significant pathway involves the condensation of L-cysteine with aldehydes. For instance, L-cysteine reacts with formaldehyde, which can be generated via the pentose (B10789219) phosphate (B84403) pathway, to form thiazolidine-4-carboxylic acid. nih.gov Similar condensations with acetaldehyde (B116499) and other aldehydes lead to the formation of 2-methyl-thiazolidine-4-carboxylic acid and 2-ethyl-thiazolidine-4-carboxylic acid, respectively. nih.gov These thiazolidine (B150603) derivatives can function as an intracellular storage form of L-cysteine and may play a role in protecting the organism from oxidative stress. nih.gov The enzymatic degradation of these derivatives can release L-cysteine when needed. nih.gov
Another key metabolic transformation is the conversion to L-alanine, which has also been observed in E. histolytica. nih.gov The general pathways of biotransformation for xenobiotics and endogenous compounds are categorized into Phase I and Phase II reactions. fda.gov Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose polar functional groups. fda.gov For a compound like this compound, the thiol (mercapto) group would be a likely site for oxidation. Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. fda.gov Common conjugation reactions include glucuronidation, sulfation, and conjugation with glutathione (B108866) or amino acids. fda.gov While direct studies on this compound are limited, it is plausible that its amino and mercapto groups would be targets for such enzymatic modifications in various cellular and tissue systems.
The table below summarizes the observed metabolic transformations of L-cysteine in Entamoeba histolytica, which may serve as a model for the potential metabolism of this compound.
| Precursor | Metabolite | Transformation Type | Potential Significance |
| L-Cysteine | L-Cystine | Oxidation | Redox balance |
| L-Cysteine | Thiazolidine-4-carboxylic acid | Condensation with formaldehyde | Cysteine storage, oxidative stress defense |
| L-Cysteine | 2-Methyl-thiazolidine-4-carboxylic acid | Condensation with acetaldehyde | Cysteine storage, oxidative stress defense |
| L-Cysteine | L-Alanine | Desulfuration/Transamination | Amino acid interconversion |
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
The biological activity of this compound and its derivatives is intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies, which explore how modifications to a molecule's structure affect its biological function, provide valuable insights into the key features required for activity and selectivity.
Influence of Functional Group Modifications on Biological Activity and Selectivity
Modifications to the core functional groups of this compound—the amino group, the mercapto group, and the amide group—can profoundly impact its biological effects. Studies on related mercaptopropionamide compounds have elucidated the importance of these groups.
For instance, in a series of N-aryl mercaptopropionamides developed as inhibitors of metallo-β-lactamases (MBLs), the mercapto group is crucial for activity, as it is believed to interact with the zinc ions in the enzyme's active site. sigmaaldrich.com The nature of the substituent on the amide nitrogen (the N-aryl group) significantly influences both potency and selectivity. The introduction of polar substituents on the aryl ring was found to be beneficial, leading to potent inhibition of several class B1 MBLs. sigmaaldrich.com This suggests that for this compound, modifications to the amide portion could be a viable strategy to tune its biological activity against specific targets.
In studies of other related molecules, the primary amino group has been shown to be critical. For some thieno[2,3-b]pyridine (B153569) derivatives, functionalization of the 3-amino group leads to a significant loss of anti-proliferative activity, indicating that it must remain as a primary amine for maximal efficacy. This highlights the potential importance of the unsubstituted amino group in this compound for its interactions with biological targets.
The table below summarizes the influence of functional group modifications on the biological activity of related mercaptopropionamide and aminothiophene derivatives, providing insights into the potential SAR of this compound.
| Compound Class | Modified Functional Group | Observation | Implication for this compound |
| N-Aryl Mercaptopropionamides | N-Amide substituent | Introduction of polar groups on the aryl ring enhances MBL inhibitory activity. sigmaaldrich.com | The amide group can be modified to modulate activity and selectivity. |
| Thieno[2,3-b]pyridines | 3-Amino group | Functionalization leads to a significant loss of anti-proliferative activity. | The primary amino group is likely crucial for biological activity. |
| 2-Mercaptobenzothiazoles | Thiol group | Replacement of the S-H proton with a benzyl (B1604629) group results in a considerable loss of antibacterial activity. | The free mercapto group is likely essential for certain biological activities. |
Impact of Stereochemistry on Molecular Recognition and Biochemical Function
Stereochemistry plays a pivotal role in the interaction of chiral molecules with biological systems, which are themselves chiral. The spatial arrangement of atoms in a molecule can determine its ability to bind to a specific receptor or enzyme active site, thereby influencing its biological function.
Another study on the sensory properties of 4-mercapto-2-heptanol and its acetyl derivatives revealed that the odor thresholds and properties were significantly influenced by the configurations of the two asymmetric centers. This further underscores the principle that the stereochemical arrangement is a key factor in how a molecule is recognized by biological receptors, in this case, olfactory receptors.
The table below presents findings on the impact of stereochemistry on the biological function of compounds related to this compound.
| Compound | Biological Target/System | Key Finding | Significance |
| 2-amino-3-(4-hydroxy-1,2,5-thiadiazol-3-yl)propionic acid (TDPA) | AMPA-type glutamate (B1630785) receptors | Both (R)- and (S)-enantiomers are active but adopt different binding conformations in the receptor active site. | Demonstrates that stereoisomers can have distinct molecular interactions even if they elicit a similar biological response. |
| 4-Mercapto-2-heptanol derivatives | Olfactory receptors | Sensory properties (odor) are significantly influenced by the configuration of the two chiral centers. | Highlights the high degree of stereospecificity in molecular recognition by biological receptors. |
Analytical and Spectroscopic Characterization of 2 Amino 3 Mercapto Propionamide
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation and purification of 2-Amino-3-mercapto-propionamide from complex mixtures prior to its detection and quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
The development of a robust HPLC method is critical for the analysis of this compound. Due to its polar nature, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. A typical method would involve a C18 column, which separates compounds based on their hydrophobicity. nih.gov
For the analysis of related cysteine derivatives, gradient elution is often preferred to achieve optimal separation from other components in a sample. nih.gov The mobile phase typically consists of an aqueous component, often a buffer like phosphate (B84403) or formate (B1220265) to control pH, and an organic modifier such as acetonitrile (B52724) or methanol. nih.govsigmaaldrich.com The gradient would involve a programmed increase in the organic modifier concentration to elute compounds with increasing hydrophobicity.
Detection of this compound can be challenging as it lacks a strong chromophore for UV-Vis detection at higher wavelengths. Therefore, detection is often carried out at low UV wavelengths, around 200-220 nm. sielc.com To enhance sensitivity and specificity, pre-column or post-column derivatization with a fluorescent tag is a common strategy. nih.gov Reagents like o-phthalaldehyde (B127526) (OPA) react with the primary amine group to yield a highly fluorescent derivative, allowing for sensitive detection. nih.gov Another derivatizing agent, N-(1-pyrenyl)maleimide (NPM), which reacts with the thiol group, has also been used for the HPLC analysis of similar thiol-containing compounds with fluorescence detection. nih.gov
A validated HPLC method for amino acid analysis would typically demonstrate linearity over a defined concentration range, accuracy (closeness to the true value), and precision (repeatability and reproducibility). nih.gov For instance, a method for a related compound showed linearity from 25 to 5000 nM with high correlation coefficients (r² > 0.997). nih.gov
Gas Chromatography (GC) and GC-MS Methodologies for Detection and Quantitation
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of this compound, direct analysis by GC is not feasible. Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. oup.comnih.gov
Common derivatization strategies for amino acids involve the esterification of the carboxyl group and the acylation of the amino and thiol groups. oup.com For sulfur-containing amino acids, derivatization with reagents like N-heptafluorobutyryl (HFB) followed by esterification has been successfully used. oup.comoup.com Another approach involves the formation of N(S)-isopropoxycarbonyl methyl esters. nih.gov The use of silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives is also a widely practiced technique for amino acid analysis by GC.
Once derivatized, the compound can be separated on a GC column, typically a capillary column with a non-polar or medium-polar stationary phase like a DB-5 or DB-17. nih.gov For detection, a flame ionization detector (FID) can be used, but for enhanced sensitivity and specificity, a mass spectrometer (MS) is the detector of choice (GC-MS). nih.govnih.gov
In GC-MS, the separated derivative of this compound would be ionized, typically by electron ionization (EI), and the resulting mass spectrum would show a characteristic fragmentation pattern. This pattern, including the molecular ion and specific fragment ions, can be used for identification and quantification. nih.gov For quantitative analysis, selected ion monitoring (SIM) is often employed, where the instrument is set to detect only specific ions of the target analyte, thereby increasing sensitivity and reducing interferences. nih.gov The use of a stable isotope-labeled internal standard is crucial for accurate quantification to correct for variations in derivatization efficiency and injection volume. nih.gov
Mass Spectrometry Applications
Mass spectrometry is an indispensable tool for the analysis of this compound, providing information on its molecular weight, structure, and quantity.
LC-MS/MS for Structural Elucidation and Quantitative Analysis of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly well-suited for the analysis of this compound in complex biological matrices. nih.gov
In an LC-MS/MS workflow, the analyte is first separated by HPLC as described in section 5.1.1. The eluent from the HPLC is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. In the first stage of the tandem mass spectrometer (MS1), the precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected.
This selected precursor ion is then fragmented in a collision cell through collision-induced dissociation (CID). The resulting product ions are analyzed in the second stage of the mass spectrometer (MS2). The fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification. For quantitative analysis, the technique is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This provides a high degree of selectivity and sensitivity, allowing for the quantification of the analyte at very low concentrations. nih.gov The development of a quantitative LC-MS/MS method requires careful optimization of both chromatographic and mass spectrometric parameters and validation for linearity, accuracy, and precision. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a powerful tool for the identification and confirmation of this compound. Instruments such as time-of-flight (TOF) and Orbitrap mass analyzers are capable of providing mass accuracies in the low ppm range.
By measuring the exact mass of the molecular ion of this compound with high precision, it is possible to calculate its elemental formula (C₃H₈N₂OS). This is particularly useful in distinguishing it from other isobaric compounds (compounds with the same nominal mass but different elemental compositions). For example, the accurate mass of the protonated molecule of this compound would be compared to the theoretical mass calculated from its elemental formula. A close match between the measured and theoretical mass provides strong evidence for the compound's identity. HRMS can be coupled with both LC and GC for comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the amino group, the methine proton (α-proton), the methylene (B1212753) protons (β-protons), and the thiol proton. The chemical shifts of these protons are influenced by their local electronic environment. The amide protons may appear as two separate signals due to restricted rotation around the C-N bond.
The ¹³C NMR spectrum will show signals for the carbonyl carbon of the amide group, the α-carbon, and the β-carbon. The chemical shifts of these carbons provide information about their hybridization and the nature of the attached functional groups. Theoretical studies have been conducted on the solvent effects on the rotational barriers and NMR shielding of this compound. acs.org
Based on data from similar compounds like cysteine and other propionamides, the expected chemical shifts can be estimated. bmrb.ioresearchgate.netchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~175 |
| α-Carbon (CH) | ~3.5 - 4.0 | ~55 - 60 |
| β-Carbon (CH₂) | ~2.8 - 3.2 | ~25 - 30 |
| Amide (NH₂) | ~7.0 - 8.0 (two signals) | - |
| Amino (NH₂) | Variable | - |
| Thiol (SH) | Variable | - |
Note: Chemical shifts are highly dependent on the solvent, pH, and temperature. The values presented are estimates based on related structures.
¹H and ¹³C NMR for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be reliably predicted based on the known spectra of its parent compound, L-cysteine, and related amide structures.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The α-proton (H-2) would appear as a multiplet due to coupling with the adjacent β-protons (H-3) and the protons of the amino group. The β-protons (H-3) attached to the carbon bearing the thiol group would present as a multiplet, coupled to the α-proton. The protons of the primary amide (-CONH₂) and the primary amine (-NH₂) groups would typically appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The thiol proton (-SH) often presents as a broad singlet with a variable chemical shift.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. Three distinct signals are expected for the carbon backbone of this compound. The carbonyl carbon (C-1) of the amide group is expected to have the largest chemical shift, typically appearing far downfield. The α-carbon (C-2), bonded to the amino group, and the β-carbon (C-3), bonded to the mercapto group, would have characteristic shifts that are influenced by these heteroatom substituents. nih.govresearchgate.net Studies on cysteine and its derivatives show that the chemical shifts of the α- and β-carbons are sensitive to the protonation state and local environment. nih.govnih.gov
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C1 (C=O) | - | ~170-175 | Chemical shift typical for a primary amide carbonyl. |
| C2 (α-CH) | ~3.5-4.0 | ~53-58 | Shift influenced by adjacent NH₂ and CONH₂ groups. |
| C3 (β-CH₂) | ~2.8-3.2 | ~25-30 | Shift influenced by the electron-donating SH group. |
| -NH₂ | Broad, variable | - | Chemical shift is solvent and concentration dependent. |
| -SH | Broad, variable | - | Chemical shift is variable; signal can be broad. |
| -CONH₂ | Broad, variable | - | Two broad signals may be observed due to restricted rotation. |
Advanced 2D NMR Techniques for Conformational and Connectivity Assignments
To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, advanced 2D NMR experiments are employed. These techniques correlate signals based on through-bond or through-space interactions.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. For this compound, a key cross-peak would be observed between the α-proton (H-2) and the β-protons (H-3), confirming the ethylamine (B1201723) backbone of the molecule. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). nih.govpolito.it It would definitively link the ¹H signals for the α- and β-protons to their corresponding ¹³C signals, C-2 and C-3.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). polito.itrsc.org It is crucial for identifying quaternary carbons and piecing together molecular fragments. For this molecule, HMBC would show a correlation from the amide protons to the carbonyl carbon (C-1) and the α-carbon (C-2), confirming the amide group's position.
Expected 2D NMR Correlations for Structural Confirmation
| Experiment | Correlated Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H ↔ ¹H | H-2 ↔ H-3 | Confirms the -CH(NH₂)-CH₂(SH) fragment. |
| HSQC | ¹H ↔ ¹³C (1-bond) | H-2 ↔ C-2; H-3 ↔ C-3 | Assigns carbons directly bonded to protons. |
| HMBC | ¹H ↔ ¹³C (multi-bond) | Amide H ↔ C-1, C-2; H-2 ↔ C-1, C-3 | Confirms connectivity across the amide bond and along the carbon backbone. |
Solid-State NMR for Crystalline Forms of this compound (if applicable)
While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) offers valuable information on the compound in its crystalline or amorphous solid form. No specific ssNMR studies on this compound were found in the surveyed literature. However, this technique would be highly applicable for studying its three-dimensional structure in the solid state. It can differentiate between polymorphs (different crystalline forms), identify intermolecular interactions such as hydrogen bonding involving the amide, amine, and thiol groups, and provide insights into the packing arrangement within the crystal lattice.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy probe the energy levels associated with molecular vibrations and electronic transitions, respectively. These methods are excellent for identifying the functional groups within a molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The presence of specific functional groups results in characteristic absorption or scattering bands at specific wavenumbers. The spectra of this compound would be dominated by vibrations of its amine, thiol, and amide groups.
N-H Stretching: The primary amine (-NH₂) will show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.
S-H Stretching: The thiol group (-SH) gives rise to a characteristically weak but sharp absorption band in the 2550-2600 cm⁻¹ range. researchgate.net Its weakness is a key identifying feature.
C=O Stretching (Amide I): The carbonyl stretch of the primary amide is one of the most intense bands in the IR spectrum, appearing around 1650-1680 cm⁻¹. This is referred to as the Amide I band.
N-H Bending (Amide II): The N-H bending vibration of the primary amide, known as the Amide II band, occurs in the 1600-1640 cm⁻¹ region.
C-S Stretching: This vibration appears in the fingerprint region, typically between 600-800 cm⁻¹. polito.itresearchgate.net
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (-NH₂) | N-H Stretch | IR, Raman | 3300 - 3500 | Medium |
| Thiol (-SH) | S-H Stretch | IR, Raman | 2550 - 2600 | Weak |
| Alkyl (CH, CH₂) | C-H Stretch | IR, Raman | 2850 - 3000 | Medium |
| Amide (-CONH₂) | C=O Stretch (Amide I) | IR | ~1650 - 1680 | Strong |
| Amide (-CONH₂) | N-H Bend (Amide II) | IR | ~1600 - 1640 | Medium-Strong |
| Thiol (-C-S) | C-S Stretch | Raman | ~600 - 800 | Medium |
Coordination Chemistry of 2 Amino 3 Mercapto Propionamide
Ligand Properties of 2-Amino-3-Mercapto-Propionamide for Metal Chelation
This compound is a potent chelating agent, capable of binding to metal ions through its nitrogen, sulfur, and oxygen donor atoms. The primary binding sites are typically the soft thiol group and the harder amino group, making it an effective ligand for a range of transition metals. acs.orgwikipedia.org The presence of the amide group, while generally a weaker coordinator than the carboxylate group in its parent amino acid cysteine, can also participate in binding, particularly under specific pH conditions or with certain metal ions. nih.gov
The coordination behavior of this compound is governed by the Hard and Soft Acids and Bases (HSAB) principle. The soft thiol group exhibits a strong affinity for soft metal ions like mercury(II), lead(II), and cadmium(II), while the hard amino group preferentially binds to harder metal ions such as iron(III) and chromium(III). acs.orgnih.gov This differential affinity allows for a degree of selectivity in metal chelation.
The chelation can result in the formation of various coordination modes, including bidentate and tridentate binding. In a bidentate fashion, the ligand can coordinate through the amino and thiol groups (N, S) or the amino and amide oxygen (N, O) atoms. Tridentate coordination would involve the amino, thiol, and amide groups. The formation of stable five- or six-membered chelate rings is a driving force for the complexation.
Table 1: Potential Donor Atoms and Coordination Modes of this compound
| Donor Atom | Type | Potential Coordination Sites |
| Amino (-NH₂) | Hard Base | N |
| Thiol (-SH) | Soft Base | S |
| Amide (-CONH₂) | Borderline | O, N (deprotonated) |
This table is generated based on the general principles of coordination chemistry and information on related ligands.
Synthesis and Characterization of Metal Complexes with this compound Ligands
The synthesis of metal complexes with this compound ligands generally involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex.
Characterization of these complexes is typically achieved through a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. A shift in the stretching frequency of the N-H (amino), S-H (thiol), and C=O (amide) bonds upon complexation provides evidence of their involvement in binding to the metal ion.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the coordination sphere around the metal ion. The appearance of d-d transitions or charge transfer bands can be indicative of specific coordination environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help to identify the binding sites.
Mass Spectrometry: This technique is employed to determine the molecular weight and stoichiometry of the complexes.
Table 2: Typical Spectroscopic Data for Metal Complexes of Thiol-Containing Amino Amides
| Technique | Observation | Interpretation |
| IR Spectroscopy | Shift in ν(N-H) and ν(C=O) bands | Coordination of amino and amide groups |
| Disappearance or shift of ν(S-H) band | Coordination of the thiol group | |
| UV-Vis Spectroscopy | Appearance of new absorption bands | d-d electronic transitions or ligand-to-metal charge transfer |
| NMR Spectroscopy | Downfield or upfield shifts of proton and carbon signals | Change in electronic environment upon complexation |
This table represents generalized data based on studies of similar metal-ligand systems.
Mechanistic Investigations of Metal-Thiolate Interactions
The interaction between metal ions and the thiolate group of this compound is of particular interest due to its relevance in biological systems, where cysteine residues play a crucial role in metalloenzymes. wikipedia.org The thiol group is readily deprotonated to form a thiolate anion, which is a potent nucleophile and a strong binder for many metal ions. nih.gov
Mechanistic studies often focus on the kinetics and thermodynamics of complex formation, as well as the redox behavior of the metal-thiolate bond. The thiolate ligand can stabilize various oxidation states of the metal ion and can also participate in electron transfer reactions. The formation of bridged dimeric or polymeric complexes, with the thiolate group acting as a bridging ligand, is also a common feature in the coordination chemistry of thiol-containing ligands. wikipedia.org
Applications of this compound-Metal Complexes in Catalysis and Chemical Sensing
While specific applications for metal complexes of this compound are not extensively documented, the known properties of related metal-amino acid and metal-thiolate complexes suggest potential utility in several areas.
In the field of catalysis , metal complexes of amino acids and related ligands have been shown to catalyze a variety of organic reactions, including oxidation and reduction processes. scirp.orgnih.gov The ability of the ligand to stabilize different metal oxidation states and to provide a specific coordination environment can lead to enhanced catalytic activity and selectivity.
In chemical sensing , the strong and often selective binding of the thiol group to specific metal ions can be exploited for the development of sensors. mdpi.com For instance, electrochemical or fluorescent sensors incorporating this compound could be designed for the detection of heavy metal ions in environmental or biological samples. The binding of the metal ion to the ligand would induce a measurable change in the electrochemical or optical signal. The incorporation of cysteine residues into proteins has been utilized to create engineered chemical sensors for ligand-receptor interactions. nih.gov
Advanced Applications and Future Research Directions
Development of 2-Amino-3-Mercapto-Propionamide-Based Chemical Probes for Biological Systems
The distinct chemical properties of this compound, specifically the nucleophilic and redox-active nature of its thiol group, make it an attractive component in the design of chemical probes for interrogating biological systems. nih.govwikipedia.orgnih.gov The reactivity of the thiol group is significantly influenced by its ionization state, with the deprotonated thiolate form being a more potent nucleophile. nih.gov This reactivity can be finely tuned by the local microenvironment within a protein, which can alter the pKa of the thiol group. nih.govresearchgate.net
Researchers are leveraging these characteristics to develop sophisticated probes. For instance, the cysteine amide moiety has been incorporated into peptide sequences to create near-infrared fluorescence (NIRF) probes for imaging enzyme activity, such as that of Cathepsin D. acs.org In one design, a cysteine amide residue provided a single reactive sulfhydryl group for conjugation, contributing to a probe that exhibits fluorescence upon enzymatic cleavage. acs.org Another innovative application involves the synthesis of luciferin (B1168401) amides, which act as substrates for firefly luciferase only after being hydrolyzed by specific enzymes like fatty acid amide hydrolase (FAAH). acs.org This mechanism allows for highly sensitive and selective bioluminescent detection of endogenous enzyme activity in living cells and animals. acs.org
Furthermore, lanthanide-based probes for imaging protein-protein interactions have been developed, utilizing a cysteine amide-linked heterodimer. nih.gov These examples underscore the potential of this compound as a foundational element in the creation of next-generation chemical probes for real-time monitoring of biological processes.
This compound as a Scaffold for Novel Chemical Entities in Pharmaceutical Research (pre-clinical conceptual studies)
In the realm of pharmaceutical research, this compound is emerging as a valuable scaffold for the design of novel chemical entities. Its inherent structural features, combining a chiral center, a primary amine, and a reactive thiol group, provide a rich platform for chemical modification and the generation of diverse molecular architectures. mdpi.comebi.ac.uk
One area of exploration is the development of derivatives with enhanced therapeutic potential. For example, N-Acetylcysteine amide (NACA), a derivative of N-Acetylcysteine (NAC), was synthesized to improve lipophilicity and membrane permeability, thereby aiming to overcome the bioavailability limitations of NAC. tandfonline.comresearchgate.net Preclinical studies suggest that NACA may hold promise in conditions associated with oxidative stress and inflammation. tandfonline.com
The cysteine amide framework has also been integral to the creation of constrained bicyclic N,S-acetals that have shown potent inhibition of human farnesyltransferase (FTase-h), a target in cancer therapy. mdpi.com In these studies, L-cysteine served as a chiral starting material, providing both the nitrogen and sulfur atoms for the heterocyclic core. mdpi.com The resulting compounds, including sulfides, sulfoxides, and sulfones, demonstrated a range of inhibitory activities, with some derivatives exhibiting IC50 values in the low nanomolar range. mdpi.com
The use of this compound extends to its incorporation in peptide-based drug candidates and as a component in gene signaling modulation research. google.comgoogle.comnih.govresearchgate.netnih.gov Its ability to be integrated into larger molecules and its inherent biological relevance position it as a significant building block in the ongoing quest for new therapeutic agents.
Integration of this compound into Supramolecular Assemblies and Material Science
The self-assembly properties of this compound and its derivatives are being harnessed in the fields of supramolecular chemistry and material science. The ability of these molecules to form ordered structures through non-covalent interactions is key to this application.
A notable example is the formation of self-assembled monolayers (SAMs) on surfaces like palladium electrodes. researchgate.net These modified surfaces can be characterized by various techniques to understand their properties, which are crucial for developing new sensors and electronic devices. researchgate.net Furthermore, derivatives of cysteine amide have been shown to act as organogelators, forming gels in certain solvent mixtures at very low concentrations. soton.ac.uk This gel formation is a result of supramolecular self-assembly into fibrous networks. soton.ac.uk
In a different application, a chiral thiol ligand based on a cysteine amide of tetraphenylethylene (B103901) carboxylic acid has been observed to form self-assemblies in solution, exhibiting interesting nonlinear chiroptical effects. xmu.edu.cn The study of these supramolecular chiral aggregates is significant for understanding the origins of biological homochirality. xmu.edu.cn The development of cysteine amide-reduced graphene oxide (CARGO) has also been reported as a nano-adsorbent for the removal of uranyl ions from aqueous solutions, showcasing its potential in environmental remediation. researchgate.net
Exploration of Novel Reaction Pathways and Reactivity Profiles for this compound
The reactivity of this compound is a central theme in ongoing chemical research, with a particular focus on its thiol and amide functionalities. nih.govwikipedia.org The thiol group is nucleophilic and readily undergoes oxidation, a reactivity that is enhanced upon ionization to the thiolate form. wikipedia.org This makes it a key player in various redox processes and a target for electrophilic modifications. nih.gov
Theoretical studies, such as those employing quantum chemical calculations, have been used to investigate the conformational properties and solvent effects on the rotational barriers of this compound. researchgate.netresearchgate.net These computational approaches provide insights into how the molecular geometry and reactivity are influenced by the surrounding environment.
In synthetic chemistry, this compound has been utilized as a precursor in the synthesis of more complex molecules. For instance, it can be used as an alternative to cysteamine (B1669678) for the oxidative removal of the acetamidomethyl (Acm) protecting group from cysteine residues in peptides. d-nb.info Additionally, the reaction of its amino group with succinic anhydride (B1165640) to form an amide bond has been employed as a strategy to block this reactive site during multi-step syntheses. harvard.edu The intramolecular S- to N-acyl rearrangement is another important reaction pathway, observed when the thiol group initially forms a thioester adduct that subsequently rearranges to a more stable amide linkage. ingentaconnect.com
Emerging Analytical Technologies for High-Throughput Screening and Detection of this compound and Its Metabolites
The increasing importance of this compound and its derivatives in various research areas has spurred the development of advanced analytical technologies for their high-throughput screening and detection. nih.govresearchgate.netjustia.comresearchgate.netgoogleapis.com These methods are crucial for applications ranging from drug discovery to metabolomics.
X-ray fluorescence (XRF) spectrometry is one such technique that has been adapted for high-throughput screening formats, such as in multi-well plates, to analyze molecular binding events. epo.orgjustia.com This can be applied to study the interaction of compounds containing the this compound moiety with biological targets.
In the context of metabolomics and drug development, trapping studies using cysteine derivatives are employed to detect reactive metabolites. youtube.com Mass spectrometry-based methods, particularly high-accuracy mass spectrometry, are powerful tools for identifying cysteine-containing peptides and their modifications. nih.gov Techniques that measure the normalized isotope shift (NIS) and normalized mass defect (NMD) can specifically screen for sulfur-containing peptides. nih.gov
Furthermore, NMR spectroscopy provides a detailed view of molecular structure and interactions in solution, which can be used to study the solvation and conformational dynamics of this compound. researchgate.net The development of streamlined activity-based protein profiling (ABPP) workflows allows for the high-throughput analysis of reactive cysteines across the proteome, which is invaluable for identifying the targets of covalent ligands. researchgate.netresearchgate.net
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Formula | C3H8N2OS |
| Molecular Weight | 120.0 Da |
| Standard InChI Key | YEDNBEGNKOANMB-REOHCLBHSA-N |
| Wildman-Crippen Log P | -1.3 |
| Heavy Atoms | 7 |
| Aromatic Rings | 0 |
| Carbon SP3 Value | 0.7 |
Q & A
Q. Advanced
- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to minimize thiol oxidation.
- Antioxidants : Add 1 mM EDTA or 0.1% ascorbic acid to scavenge free radicals .
- Storage : Lyophilize aliquots and store at -20°C under argon to prevent disulfide formation .
How does the stereochemistry of this compound influence its reactivity?
Basic
The (S)-configuration at the α-carbon (InChI: 1S/C5H10N2O2S/t4-/m1/s1) dictates enantioselective interactions, such as binding to chiral enzymes. Racemic mixtures may yield inconsistent bioactivity; thus, chiral HPLC (e.g., Chiralpak AD-H column) is critical for isolating the active enantiomer .
What computational methods predict the compound’s interaction with enzymatic targets?
Q. Advanced
- Docking studies : Use AutoDock Vina with crystal structures (PDB) to model binding to cysteine proteases.
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess thiol nucleophilicity .
- MD simulations : Simulate solvation effects to predict stability in biological matrices .
What storage conditions prevent degradation of this compound?
Basic
Store desiccated at -20°C in amber vials under inert gas (N or Ar). Avoid freeze-thaw cycles; prepare fresh solutions in degassed solvents (e.g., DMF or DMSO) .
How to design dose-response experiments for accurate IC50_{50}50 determination?
Q. Advanced
- Concentration range : Test 8–10 concentrations (e.g., 0.1–100 µM) in triplicate.
- Controls : Include positive (e.g., E-64 for cysteine proteases) and vehicle controls.
- Data fitting : Use nonlinear regression (GraphPad Prism) with Hill slope adjustment. Report p-values and confidence intervals per NIH guidelines .
What derivatives of this compound are used in medicinal chemistry research?
Basic
Common derivatives include:
- N-Acetylcysteinamide : Precursor for prodrug design.
- Thioether analogs : Synthesized via alkylation of the thiol group .
- Peptide conjugates : Linked to bioactive peptides for targeted delivery .
How can structural ambiguities in novel derivatives be resolved?
Q. Advanced
- X-ray crystallography : Resolve absolute configuration for crystalline derivatives.
- 2D NMR : Use HSQC and HMBC to assign quaternary carbons and confirm regiochemistry.
- Isotopic labeling : N or C labeling for tracking metabolic transformations .
Notes
- Data Integrity : Validate all experimental data against peer-reviewed studies (e.g., PubChem, ECHA) .
- Ethical Reporting : Avoid "significant" without statistical validation; adhere to IUPAC nomenclature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
